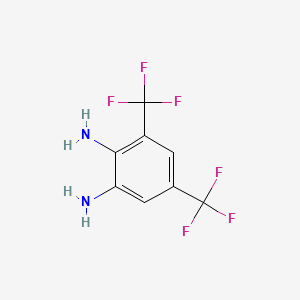

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, also known as 3,5-Bis(trifluoromethyl)benzene-1,2-diamine, is an organic compound with a unique structure and a wide range of applications. It is a colorless to pale yellow liquid, with a boiling point of 85°C and a melting point of -22°C. It is soluble in organic solvents, such as ethanol and acetone, and has a low vapor pressure. Although it is not a naturally occurring compound, it has been synthesized and studied extensively in laboratories.

Aplicaciones Científicas De Investigación

High Thermal Stability and Low Dielectric Constant Polyimides

- Application: Synthesis of polyimides with high thermal stability and low dielectric constants using 3,5-bis(trifluoromethyl) phenyl-2,4-diaminobenzene.

- Findings: These polyimides displayed good solubility, film forming ability, and notably low dielectric constants (2.68–3.20) and high glass transition temperatures (278–331 °C) (Zheng et al., 2021).

Safety in Preparation of Grignard Reagents

- Application: Safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents.

- Findings: Developed a reliable and safe method for preparing these potentially explosive Grignard reagents, crucial in various synthetic processes (Leazer et al., 2003).

Nickel(II) and Copper(II) Complexes

- Application: Formation of nickel(II) and copper(II) complexes using compounds derived from 3,5-bis(trifluoromethyl)-1,2-diaminobenzene.

- Findings: Successful synthesis of these metal complexes, which are crucial in various chemical reactions (Rodríguez-Morgade & Torres, 1995).

Organometallic Synthesis

- Application: Use in organometallic synthesis as a starting material.

- Findings: Effective in synthesizing various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

Novel Pesticides Synthesis

- Application: Key ingredient in the synthesis of novel pesticides like Bistrifluron.

- Findings: Critical for producing potent growth-retarding pesticides (Liu An-chan, 2015).

Electroactive Schiff Base Ligands

- Application: Utilized in electrochemical probes for DNA sensing.

- Findings: Efficient binding to double stranded DNA and helpful in electrochemical detection of specific DNA sequences (Revenga-Parra et al., 2007).

Photochemical Reactivity

- Application: Study of its photochemical reactivity and application in detection systems.

- Findings: Demonstrated photocatalyzed defluorination and was used in a specific photoreactor for detection purposes (Chaignon et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLIJPMFMGTIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378286 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

CAS RN |

367-65-7 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)